molecular formula C7H4FIO2 B1322163 3-Fluoro-2-iodobenzoic acid CAS No. 387-48-4

3-Fluoro-2-iodobenzoic acid

Cat. No. B1322163
CAS RN: 387-48-4
M. Wt: 266.01 g/mol
InChI Key: CXPLPVNWMLRKTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzoic acids typically involves the use of starting materials that are functionalized with the desired halogens. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid is achieved by starting with 2-amino-6-fluorobenzoic acid, followed by carboxyl group protection, diazotization, iodosubstitution, and deprotection . Similarly, 3-borono-5-fluorobenzoic acid is synthesized using a two-step reaction starting from an organic lithium reagent . These methods suggest that the synthesis of 3-fluoro-2-iodobenzoic acid could follow analogous pathways, involving the appropriate placement of fluorine and iodine on the benzene ring.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms attached to the benzene ring, which can significantly influence the electronic properties of the molecule. For example, the crystal structure of 3-oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate, a related compound, shows chains of transoid "dimers" and is subject to topotactic transformations . This suggests that 3-fluoro-2-iodobenzoic acid may also exhibit interesting structural features that could affect its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Halogenated benzoic acids participate in various chemical reactions, often serving as building blocks for more complex molecules. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used to prepare substituted nitrogenous heterocycles , and 3-borono-5-fluorobenzoic acid is used in Suzuki aryl-coupling reactions . These reactions are indicative of the potential reactivity of 3-fluoro-2-iodobenzoic acid in forming heterocyclic compounds and in coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by the nature and position of the halogen substituents. For example, solvatomorphism is observed in 3-fluorobenzoylaminophenyl 3-fluorobenzoate due to the interplay of hydrogen bonds and weak intermolecular interactions involving disordered fluorine . This indicates that 3-fluoro-2-iodobenzoic acid may also display unique solvatomorphic behavior and strong hydrogen bonding capabilities. Additionally, the presence of fluorine and iodine is likely to affect the acid's melting point, solubility, and overall stability.

Scientific Research Applications

  • Synthesis of Cyclic Hypervalent Iodine (III) Oxidants

    • Field : Organic Chemistry
    • Application : 3-Fluoro-2-iodobenzoic acid can be used in the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants . These oxidants are efficient organocatalysts and reagents for various reactions .
    • Method : The preparation involves using Oxone® in aqueous solution under mild conditions at room temperature .
    • Results : The obtained 2-iodosobenzoic acids (IBAs) could be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature .
  • Synthesis of Oligo (m -phenylene ethynylenes) and Detoxifiers of Organophosphorus Nerve Agents

    • Field : Material Science
    • Application : 2-Iodobenzoic acid, a compound similar to 3-Fluoro-2-iodobenzoic acid, can be used as a reactant in the synthesis of oligo (m -phenylene ethynylenes), (±)-lycoricidine and various detoxifiers of organophosphorus nerve agents .
    • Method : The specific methods of application or experimental procedures were not provided in the source .
    • Results : The results or outcomes obtained were not provided in the source .
  • 3-Fluoro-2-iodobenzoic acid is a solid substance . It has a molecular weight of 266.01 . Its IUPAC name is 3-fluoro-2-iodobenzoic acid .
  • It should be stored in a dark place, sealed in dry, at 2-8°C .
  • It’s used in scientific research, but the specific applications are not mentioned in the sources .
  • 3-Fluoro-2-iodobenzoic acid is a solid substance . It has a molecular weight of 266.01 . Its IUPAC name is 3-fluoro-2-iodobenzoic acid .
  • It should be stored in a dark place, sealed in dry, at 2-8°C .
  • It’s used in scientific research, but the specific applications are not mentioned in the sources .

Safety And Hazards

3-Fluoro-2-iodobenzoic acid is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

3-fluoro-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPLPVNWMLRKTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624715
Record name 3-Fluoro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-iodobenzoic acid

CAS RN

387-48-4
Record name 3-Fluoro-2-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=387-48-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-iodobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-iodobenzoic acid
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium nitrite (6.7 g, 97 mmol) in water (25 mL) was added to a solution of 2-amino-3-fluorobenzoic acid (10.0 g, 64 mmol) in DMSO (25 mL) and 30% H2SO4 (75 mL) at 0° C. The mixture was stirred for 1 hour at 0° C. and then potassium iodide (27 g, 161 mmol) was added dropwise as a solution in water (25 mL). The ice bath was removed and the mixture was stirred at room temperature for 4 hours, and then partitioned between EtOAc and 2M sodium sulfite. The layers were mixed, separated, and the organic layer was washed with 2M sodium sulfite once and brine once, dried over anhydrous MgSO4, and concentrated in vacuo to give 14.90 g of a yellow solid. MS m/e=265 (M−H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MM Boudakian - Journal of Fluorine Chemistry, 1981 - Elsevier
The isolation and stabilization of elusive 4-fluoropyridine as the hydrochloride salt (54% yield) from fluorodediazoniation of 4-aminopyridine in anhydrous hydrogen fluoride (AHF) is …
Number of citations: 26 www.sciencedirect.com
WJ KELLY - 1981 - search.proquest.com
UnivefsiV Micrailms International Page 1 INFORMATION TO USERS This was produced from a copy of a document sent to us for microfilming. While the most advanced technological …
Number of citations: 2 search.proquest.com
P Chand-Thakuri, VG Landge, M Kapoor… - The Journal of …, 2020 - ACS Publications
… 3-Fluoro-2-iodobenzoic acid (500 mg) was used. The product was recovered as a yellow oil (497 mg, 90% yield). H NMR (600 MHz, CDCl 3 ) δ 7.53 (d, J = 7.7 Hz, 1H), 7.35 (td, J = 7.9, …
Number of citations: 13 pubs.acs.org
T Hermann, R Wallner, J Dolensky, W Seebacher… - Pharmaceuticals, 2022 - mdpi.com
… 3-Fluoro-2-iodobenzoic acid (7): The reaction of 2-amino-3-fluorobenzoic acid (313 mg (2.02 mmol)) dissolved in DMSO (4 mL) and 30% aq H 2 SO 4 (4 mL) with NaNO 2 (309 mg (…
Number of citations: 8 www.mdpi.com

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